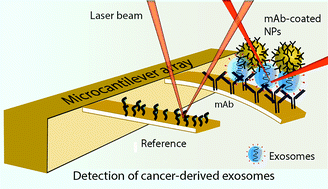Nanomechanical sandwich assay for multiple cancer biomarkers in breast cancer cell-derived exosomes†
Nanoscale Pub Date: 2016-07-28 DOI: 10.1039/C6NR03478K
Abstract
The use of exosomes as cancer diagnostic biomarkers is technically limited by their size, heterogeneity and the need for extensive purification and labelling. We report the use of cantilever arrays for simultaneous detection of multiple exosomal surface-antigens with high sensitivity and selectivity. Exosomes from breast cancer were selectively identified by detecting over-expressed membrane-proteins CD24, CD63, and EGFR. Excellent selectivity however, was achieved when targeting the cell-surface proteoglycan, Glypican-1 at extraordinary limits (∼200 exosomes per mL, ∼0.1 pg mL−1).


Recommended Literature
- [1] Ternary non-fullerene polymer solar cells with 13.51% efficiency and a record-high fill factor of 78.13%†
- [2] Thermoresponsive fluorescent polymers based on a quaterthiophene-containing boron dipyrromethene (Bodipy) dyad dispersed in silicone rubber†
- [3] A covalent organic framework-catalyzed visible-light-induced three-component cascade synthesis of trifluoroalkyl and trifluoroalkenyl quinoxalin-2(1H)-one derivatives†
- [4] Isotopic composition of silicon measured by multicollector plasma source mass spectrometry in dry plasma mode
- [5] Front cover
- [6] Front cover
- [7] Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicity†
- [8] Photochromic dinuclear iridium(iii) complexes having phenoxyl-imidazolyl radical complex derivatives†
- [9] Cytotoxicity of nanoscaled metal–organic frameworks†
- [10] Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization†










